Acetic acid, (cyclopropylnitrosamino)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (cyclopropylnitrosamino)methyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their distinctive odors This particular ester is synthesized from acetic acid and (cyclopropylnitrosamino)methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (cyclopropylnitrosamino)methyl ester typically involves the esterification of acetic acid with (cyclopropylnitrosamino)methanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
CH3COOH+(cyclopropylnitrosamino)methanol→Acetic acid, (cyclopropylnitrosamino)methyl ester+H2O
Industrial Production Methods
Industrial production of esters often involves similar esterification reactions but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, modern methods may utilize more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (cyclopropylnitrosamino)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and (cyclopropylnitrosamino)methanol in the presence of an acid or
Eigenschaften
CAS-Nummer |
91254-57-8 |
---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
[cyclopropyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)11-4-8(7-10)6-2-3-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
NOYGJNYBCHUMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCN(C1CC1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.